N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
Description
The compound N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a structurally complex molecule featuring:
- A 1,2,4-triazole core substituted at position 4 with a 2-methoxyphenyl group.
- A sulfanyl (-S-) linkage at position 5 of the triazole, connecting to a 2-oxoethyl group functionalized with a 1,2,3,4-tetrahydroquinoline moiety.
- A thiophene-2-carboxamide group attached via a methylene bridge at position 3 of the triazole.
The synthesis likely involves S-alkylation of a triazole-thiol intermediate (as seen in analogous compounds ), followed by carboxamide coupling using reagents like HATU or EDCI .
Properties
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S2/c1-34-21-12-5-4-11-20(21)31-23(16-27-25(33)22-13-7-15-35-22)28-29-26(31)36-17-24(32)30-14-6-9-18-8-2-3-10-19(18)30/h2-5,7-8,10-13,15H,6,9,14,16-17H2,1H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOHVXDMENNQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its complex structure includes a thiophene ring and a triazole moiety, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Molecular Structure
- Molecular Formula : C26H25N5O3S2
- Molecular Weight : 519.64 g/mol
- Purity : Typically around 95%
Structural Components
The compound features:
- A thiophene ring that enhances aromaticity and may contribute to biological interactions.
- A triazole moiety which is often associated with various biological activities including antifungal and anticancer properties.
- A methoxyphenyl group that can influence the compound's lipophilicity and binding affinity to biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar thiophene carboxamide derivatives. For instance:
-
Mechanism of Action :
- The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis. It activates caspases 3 and 9, leading to programmed cell death through mitochondrial pathways .
- It disrupts microtubule dynamics similar to established chemotherapeutics like Combretastatin A-4 (CA-4), which is known for its ability to inhibit tubulin polymerization .
-
In Vitro Studies :
- In studies involving Hep3B liver cancer cells, compounds with structural similarities showed IC50 values in the low micromolar range (e.g., IC50 = 5.46 µM) indicating potent antiproliferative activity .
- Other derivatives demonstrated significant activity against drug-resistant cancer cell lines, suggesting potential for overcoming chemoresistance .
Other Biological Activities
Besides anticancer effects, compounds in this class have been evaluated for:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential as antimicrobial agents.
- Enzyme Inhibition : The compound may also exhibit inhibitory effects on certain enzymes involved in metabolic pathways relevant to cancer progression.
Case Studies
A study published in 2021 focused on the synthesis and evaluation of thiophene carboxamide derivatives. The findings indicated that:
- Compounds with a thiophene ring demonstrated enhanced stability and interaction with target proteins compared to their furan analogs.
- The presence of sulfur in the thiophene structure was crucial for maintaining biological activity .
Molecular Docking Studies
Molecular docking analyses have been performed to predict the binding affinity of this compound to various targets. These studies suggest that:
- The compound can effectively bind to tubulin sites similar to CA-4.
- Its structural features facilitate strong interactions with key amino acid residues within the binding pocket .
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit notable antibacterial properties. A study demonstrated that compounds similar to N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide show effectiveness against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
The compound's structure suggests potential anticancer activity. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The triazole moiety has been linked to enhanced anticancer efficacy through interactions with cellular enzymes and receptors .
Anti-inflammatory Effects
Compounds containing thiophene and triazole structures have been investigated for their anti-inflammatory properties. Molecular docking studies suggest that this compound may inhibit enzymes such as lipoxygenase, which play a crucial role in inflammatory processes. This inhibition could lead to reduced inflammation in various conditions such as arthritis and other inflammatory diseases .
Nanocomposite Development
The unique chemical properties of thiophene derivatives have led to their exploration in material science for developing nanocomposites. Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity and mechanical strength. These materials are being investigated for applications in sensors and electronic devices due to their improved performance characteristics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole-Thiophene Carboxamide Motifs
Several compounds share structural motifs with the target molecule, enabling comparative analysis:
Substituent Effects on Bioactivity and Physicochemical Properties
- Methoxy Groups : The 2-methoxyphenyl substituent in the target compound likely enhances solubility compared to halogenated analogs (e.g., 4-chlorophenyl in ’s benzothiazole derivatives) .
- Tetrahydroquinoline vs. Aryl Groups: The tetrahydroquinoline moiety provides a rigid, planar structure that may improve DNA intercalation or enzyme inhibition compared to simpler aryl groups (e.g., phenyl in ) .
- Sulfanyl Linkers : The -S- linkage in the target compound offers conformational flexibility, contrasting with the rigid carbonyl or sulfonyl linkers in and , which may restrict binding pocket accommodation .
Bioactivity and Molecular Networking Insights
- Similarity Indexing : Tools like Tanimoto coefficients () could quantify structural similarity between the target compound and bioactive analogs (e.g., HDAC inhibitors), predicting overlapping pharmacological profiles .
- Bioactivity Clustering : Compounds with related structures (e.g., triazole-thiophene hybrids) often cluster into groups with similar modes of action, such as kinase or protease inhibition () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
